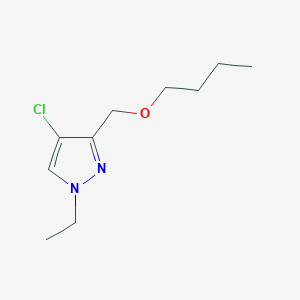

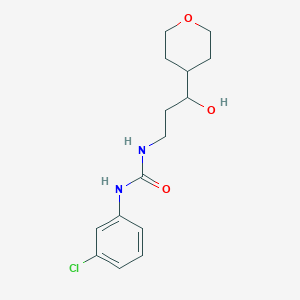

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane (MIO) is a highly reactive molecule that has been widely used in scientific research. It is a versatile compound that can be used in a variety of applications, including organic synthesis, biochemistry, and pharmacology. In

Applications De Recherche Scientifique

Antimicrobial Agents :Compounds derived from benzimidazole with sulfur functionalities have shown significant promise as antimicrobial agents. For instance, novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole exhibited potent and selective activities against the gastric pathogen Helicobacter pylori, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).

Chemical Synthesis :In the realm of chemical synthesis, imidazole and thiazole derivatives have been used as catalysts and intermediates. For example, a Brønsted acidic ionic liquid based on imidazole has been utilized as an efficient and green catalyst for the synthesis of tetrasubstituted imidazoles under solvent-free conditions, highlighting the utility of imidazole derivatives in promoting green chemistry (Davoodnia et al., 2010).

Material Science :Imidazole derivatives have also found applications in material science, particularly in the development of proton exchange membranes (PEMs) for fuel cells. For instance, sulfonated polyimide/protic ionic liquid composite membranes incorporating imidazole groups have demonstrated enhanced proton conductivity under anhydrous conditions, showcasing the material's application in energy technologies (Chen et al., 2013).

Organic Synthesis and Catalysis :Further, imidazole scaffolds have been instrumental in the development of novel organic synthesis methodologies. For example, gold-catalyzed formal [3 + 2] cycloaddition of ynamides with dihydro-oxadiazoles provides access to functionalized 4-aminoimidazoles, illustrating the role of imidazole derivatives in facilitating novel bond-forming reactions (Xu et al., 2017).

Propriétés

IUPAC Name |

imino-methyl-(3-methylimidazol-4-yl)-oxo-λ6-sulfane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3OS/c1-8-4-7-3-5(8)10(2,6)9/h3-4,6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBWXRPRJIRPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1S(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imino-methyl-(3-methylimidazol-4-yl)-oxo-lambda6-sulfane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-phenoxy-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2916675.png)

![5,6-Dimethyl-7-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2916677.png)

![8-fluoro-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B2916681.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2916686.png)

![[1-(Cyclopropylamino)cyclobutyl]methanol](/img/structure/B2916689.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxo-4H-thiochromen-2-yl]furan-2-carboxamide](/img/structure/B2916692.png)

![3-(2,5-Dimethoxyphenyl)-2-iminohexahydrothieno[3,4-d]thiazole 5,5-dioxide hydrobromide](/img/structure/B2916693.png)

![3-cyclopropyl-2-(ethylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2916697.png)